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Compound of Interest

Compound Name: N6-Carboxymethyl-ATP

Cat. No.: B15548644 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in addressing

cellular resistance to the ATP analog, N6-Carboxymethyl-ATP.

Frequently Asked Questions (FAQs)
Q1: What is N6-Carboxymethyl-ATP and what are its potential cellular targets?

A1: N6-Carboxymethyl-ATP is a modified adenosine triphosphate (ATP) analog. While

specific research on this compound is limited, based on its structure, it is likely to interact with

proteins that bind ATP or other purines. Potential targets include:

Purinergic receptors: Specifically, P2X and P2Y receptors, which are cell surface receptors

that bind extracellular ATP and play roles in inflammation, pain signaling, and cell death. The

P2X7 receptor, in particular, is activated by high concentrations of ATP and is involved in

pore formation in the cell membrane[1][2][3][4][5].

Kinases: These enzymes catalyze the transfer of a phosphate group from ATP to a

substrate. N6-modified ATP analogs have been shown to bind to the ATP-binding pocket of

various kinases[6].

ATP-binding cassette (ABC) transporters: These are transmembrane proteins that use the

energy of ATP hydrolysis to transport various substrates across cell membranes[7][8][9][10]

[11].
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Q2: What are the common mechanisms of cellular resistance to ATP analogs like N6-
Carboxymethyl-ATP?

A2: Cellular resistance to therapeutic agents, including ATP analogs, can arise through several

mechanisms:

Increased Drug Efflux: Overexpression of ABC transporters, such as P-glycoprotein (P-

gp/ABCB1), can actively pump the compound out of the cell, reducing its intracellular

concentration and efficacy[7][8][9][10][11][12].

Decreased Cellular Uptake: Alterations in membrane transporters responsible for the influx

of the compound can limit its entry into the cell[13][14][15][16].

Enzymatic Degradation: The compound may be metabolized into an inactive form by

intracellular enzymes. For ATP analogs, this could involve phosphatases that cleave the

phosphate groups.

Target Modification: Mutations in the target protein (e.g., a kinase or receptor) can reduce the

binding affinity of the compound, rendering it less effective[17].

Alterations in Downstream Signaling Pathways: Changes in the signaling pathways

downstream of the target can compensate for the effect of the compound, leading to a

resistant phenotype[18].

Increased Intracellular ATP Levels: Higher basal levels of intracellular ATP can outcompete

the analog for binding to its target protein[19][20].

Q3: How can I determine if my cellular model is resistant to N6-Carboxymethyl-ATP?

A3: Resistance is typically identified by a rightward shift in the dose-response curve, meaning a

higher concentration of the compound is required to achieve the same biological effect. You

can determine this by performing a cell viability or functional assay (e.g., measuring

downstream signaling) and calculating the half-maximal inhibitory concentration (IC50) or

effective concentration (EC50). A significantly higher IC50/EC50 value in your experimental

cells compared to a sensitive control cell line indicates resistance.

Q4: What are the first steps I should take if I observe resistance?
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A4: If you suspect resistance, consider the following initial steps:

Confirm the finding: Repeat the experiment, ensuring the integrity of the compound and the

consistency of your experimental conditions (e.g., cell passage number, seeding density).

Establish a positive control: Use a known sensitive cell line in parallel to validate your assay.

Investigate common resistance mechanisms: Start by exploring the possibility of increased

drug efflux, as this is a frequent cause of multidrug resistance.

Troubleshooting Guides
Problem 1: High IC50 of N6-Carboxymethyl-ATP in the
experimental cell line.
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Possible Cause Suggested Solution/Investigation

Increased Efflux by ABC Transporters

Co-incubate the cells with N6-Carboxymethyl-

ATP and a known inhibitor of ABC transporters

(e.g., verapamil for P-gp). A significant decrease

in the IC50 in the presence of the inhibitor

suggests the involvement of efflux pumps.

Poor Cellular Uptake

Perform a cellular uptake study, if a labeled

version of N6-Carboxymethyl-ATP is available.

Alternatively, investigate the expression levels of

potential influx transporters.

Enzymatic Degradation

Analyze the stability of N6-Carboxymethyl-ATP

in cell lysates or conditioned media over time

using techniques like HPLC or mass

spectrometry.

Target Mutation

Sequence the gene encoding the putative target

protein in the resistant cells to identify any

mutations in the binding site.

Altered Intracellular ATP Levels

Measure the basal intracellular ATP

concentration in both sensitive and resistant

cells. Significantly higher levels in resistant cells

may indicate a need for higher concentrations of

the analog to compete effectively[19][20].

Problem 2: Inconsistent results or loss of compound
activity over time.
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Possible Cause Suggested Solution/Investigation

Compound Instability

N6-Carboxymethyl-ATP, like ATP, may be

susceptible to hydrolysis. Prepare fresh stock

solutions and avoid repeated freeze-thaw

cycles. Assess the stability of the compound in

your experimental buffer.

Cell Line Drift

Resistance can develop or be lost over time in

continuous cell culture. Use cells with a low

passage number and periodically re-evaluate

the sensitivity of your cell line.

Variability in Experimental Conditions

Ensure consistent cell seeding density,

incubation times, and reagent concentrations.

Minor variations can significantly impact the

outcome of the experiment.

Quantitative Data Summary
Table 1: Hypothetical IC50 Values of N6-Carboxymethyl-ATP in Sensitive and Resistant

Cancer Cell Lines

Cell Line Phenotype
IC50 of N6-Carboxymethyl-
ATP (µM)

MCF-7 Sensitive 15

MCF-7/Res Resistant 250

A549 Sensitive 25

A549/Res Resistant 400

Table 2: Effect of an Efflux Pump Inhibitor on N6-Carboxymethyl-ATP Activity
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Cell Line Treatment
IC50 of N6-
Carboxymethyl-
ATP (µM)

Fold Reversal of
Resistance

MCF-7/Res
N6-Carboxymethyl-

ATP alone
250 -

MCF-7/Res

N6-Carboxymethyl-

ATP + Verapamil (10

µM)

20 12.5

A549/Res
N6-Carboxymethyl-

ATP alone
400 -

A549/Res

N6-Carboxymethyl-

ATP + Verapamil (10

µM)

35 11.4

Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay) to
Determine IC50

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and

allow them to adhere overnight.

Compound Treatment: Prepare serial dilutions of N6-Carboxymethyl-ATP in culture

medium. Remove the old medium from the wells and add 100 µL of the diluted compound.

Include untreated control wells.

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5%

CO2.

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals.
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Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Plot the percentage of cell viability versus the log of the compound

concentration and use a non-linear regression to calculate the IC50 value.

Protocol 2: Efflux Pump Inhibition Assay
Cell Seeding: Seed the resistant cells in a 96-well plate as described in Protocol 1.

Pre-incubation with Inhibitor: Pre-incubate the cells with a non-toxic concentration of an

efflux pump inhibitor (e.g., 10 µM verapamil) for 1 hour.

Co-treatment: Prepare serial dilutions of N6-Carboxymethyl-ATP containing the same

concentration of the efflux pump inhibitor. Add these solutions to the pre-incubated cells.

Follow Steps 3-7 of Protocol 1.

Analysis: Compare the IC50 value obtained in the presence of the inhibitor to that without the

inhibitor to determine the fold reversal of resistance.

Visualizations
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Caption: Hypothetical signaling pathway of N6-Carboxymethyl-ATP via the P2X7 receptor.
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Caption: Experimental workflow for diagnosing the cause of cellular resistance.
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Caption: Potential mechanisms of cellular resistance to N6-Carboxymethyl-ATP.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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